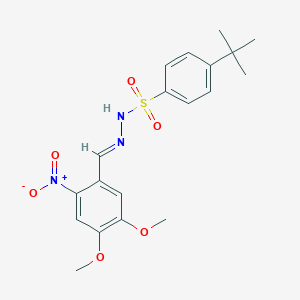

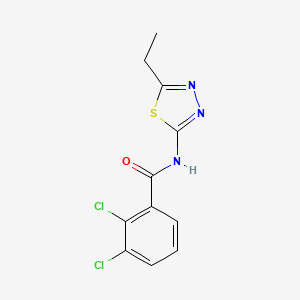

2,3-二氯-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

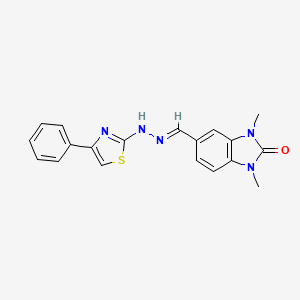

The synthesis of derivatives similar to 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves strategies such as the dehydrosulfurization of hydrazinecarbothioamide derivatives. An example includes the synthesis of 2,4-dichloro derivatives based on N, N' - disubstituted hydrazinecarbothioamide, achieving an 84% yield. The method employs a mixture of iodine and triethylamine in a DMF medium to obtain the target product, which is structurally confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of 2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information on the compound's structural characteristics, such as functional groups, molecular framework, and substituent effects. For instance, the crystal structure of related compounds shows the presence of intermolecular hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Mo et al., 2011).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives participate in various chemical reactions, leveraging their thiadiazole moiety for nucleophilic substitution, oxidative dimerization, and cyclization reactions. These reactions enable the synthesis of a wide range of heterocyclic compounds with potential biological and industrial applications. For example, oxidative dimerization of thioamides can yield 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the versatile reactivity of these compounds (Takikawa et al., 1985).

科学研究应用

合成与化学转化

研究人员开发了合成噻二唑衍生物的方法,包括与 2,3-二氯-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺相关的化合物。这些合成路线通常涉及硫酰胺的氧化二聚或与亲电试剂的反应,展示了噻二唑化合物在化学合成中的多功能性 (Takikawa 等人,1985).

潜在的生物活性

某些衍生物已被合成,目的是探索它们的杀虫活性。例如,一项研究重点关注合成噻二唑衍生物作为新型杂环化合物的先驱,展示了对某些害虫的显着杀虫活性 (Mohamed 等人,2020).

抗癌评估

含有噻二唑骨架的化合物已对其抗癌特性进行了评估。一项研究合成了含有噻二唑和苯甲酰胺基团的席夫碱,显示出对几种人癌细胞系有希望的体外抗癌活性,表明了这些化合物的治疗潜力 (Tiwari 等人,2017).

分析应用

噻二唑衍生物已被用于开发对金属离子敏感且选择性的传感器。例如,一种特定化合物被用作 PVC 膜中铬离子检测的选择性传感材料,突出了噻二唑衍生物在环境监测中的应用 (Hajiaghababaei 等人,2016).

光物理性质

噻二唑衍生物的光物理性质已得到研究,研究表明这些化合物可以表现出有趣的荧光效应。这项研究表明了在荧光传感器和造影剂中的潜在应用 (Matwijczuk 等人,2018).

属性

IUPAC Name |

2,3-dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c1-2-8-15-16-11(18-8)14-10(17)6-4-3-5-7(12)9(6)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCHZAVBUCHROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977247 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6167-72-2 |

Source

|

| Record name | 2,3-Dichloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)